molecular formula C21H19N3O3 B11706525 N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide

N'-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide

Cat. No.: B11706525
M. Wt: 361.4 g/mol
InChI Key: FYUVRMARRGSSAW-MHORGHPUSA-N
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Description

N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the indole nucleus in various bioactive molecules has made it a significant target for synthetic and medicinal chemistry .

Chemical Reactions Analysis

N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. The indole nucleus is particularly reactive towards electrophilic substitution due to its electron-rich nature . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N’-[(1E,2E)-3-(1-acetyl-1H-indol-3-yl)prop-2-en-1-ylidene]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and acetylcholinesterase, which are involved in neurological disorders . The exact molecular targets and pathways depend on the specific biological context and application.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

N-[(E)-[(E)-3-(1-acetylindol-3-yl)prop-2-enylidene]amino]-4-methoxybenzamide

InChI

InChI=1S/C21H19N3O3/c1-15(25)24-14-17(19-7-3-4-8-20(19)24)6-5-13-22-23-21(26)16-9-11-18(27-2)12-10-16/h3-14H,1-2H3,(H,23,26)/b6-5+,22-13+

InChI Key

FYUVRMARRGSSAW-MHORGHPUSA-N

Isomeric SMILES

CC(=O)N1C=C(C2=CC=CC=C21)/C=C/C=N/NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)C=CC=NNC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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